![molecular formula C5H6ClN5O2S B1356165 N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine CAS No. 135018-15-4](/img/structure/B1356165.png)

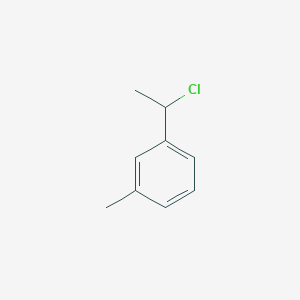

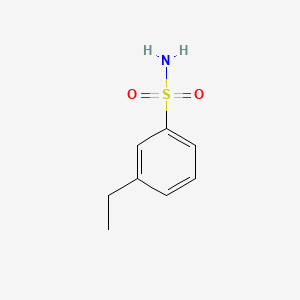

N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine

Descripción general

Descripción

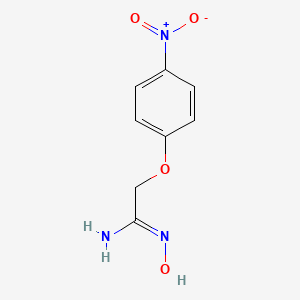

“N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine” is a compound that contains a thiazole ring . The molecular formula of this compound is C8H10ClN5O3S .

Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación

Analytical Testing in Food and Beverage Sector : Clothianidin-desmethyl is used as a reference standard for analytical testing within the food and beverage industry to ensure quality and safety .

Biological Monitoring

It has been detected in human urine samples, indicating its use in monitoring human exposure to neonicotinoid pesticides .

Pesticide Formulation Analysis

Methods have been developed for determining Clothianidin in various pesticide formulations using techniques like HPLC with UV detection .

Quantification in Human Biological Samples

A method has been developed to measure concentrations of neonicotinoid biomarkers, including Clothianidin-desmethyl, in human urine .

Mecanismo De Acción

Target of Action

Clothianidin-desmethyl, also known as Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro-, N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine, 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-nitroguanidine, TZNG, or QV9DXW9WLQ, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects .

Mode of Action

This interaction with its targets leads to overstimulation of the nervous system, resulting in paralysis and death of the insect .

Biochemical Pathways

The main metabolic pathways of Clothianidin-desmethyl involve oxidative demethylation and cleavage of the nitrogen–carbon bond between the thiazolyl-methyl position and the nitroimino moiety . The main urinary metabolites recovered after low-dose testing were thiazolylnitroguanidine (TZNG), N-methyl-N’-nitroguanidine (MNG), and nitroguanidine (NTG) .

Pharmacokinetics

Clothianidin-desmethyl is moderately soluble and volatile but has a high potential for leaching to groundwater . It is very persistent in soil and water . The urinary excretion time courses showed that the mean concentrations of Clothianidin-desmethyl had increased after one day .

Result of Action

The molecular and cellular effects of Clothianidin-desmethyl’s action primarily result in the overstimulation of the nervous system of insects, leading to their paralysis and eventual death . It is, however, a neurotoxicant .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Clothianidin-desmethyl. It is very persistent in soil and water, indicating its stability in these environments . It has a high potential for leaching to groundwater, suggesting that it can be influenced by factors such as rainfall and soil type .

Propiedades

IUPAC Name |

2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-nitroguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN5O2S/c6-4-8-1-3(14-4)2-9-5(7)10-11(12)13/h1H,2H2,(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLCLYBKONTDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CN=C(N)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514290 | |

| Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-nitroguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine | |

CAS RN |

135018-15-4 | |

| Record name | Clothianidin-desmethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135018154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-nitroguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOTHIANIDIN-DESMETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV9DXW9WLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is it important to study the transformation products of pesticides like clothianidin?

A: Research indicates that the transformation products of pesticides can persist in food and the environment, potentially posing risks to human health [, ]. While clothianidin itself is a known insecticide, its transformation products can have different toxicological profiles and may not be adequately accounted for in current risk assessments. For instance, one study found that while the cumulative estimated dietary intake (EDI) of quantified clothianidin transformation products was generally lower than that of the parent compound, one specific transformation product, clothianidin desmethyl, exhibited a significantly higher EDI []. Additionally, the presence of numerous other, yet unquantified, transformation products suggests a potentially higher overall exposure risk than previously estimated []. This highlights the need for a comprehensive understanding of the fate and effects of both parent pesticides and their transformation products.

Q2: What analytical techniques are being employed to identify and quantify clothianidin and its transformation products in food samples?

A: Researchers are utilizing advanced analytical techniques like high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) to identify and quantify clothianidin and its transformation products in food samples like cowpea []. These methods offer high sensitivity and selectivity, enabling the detection of trace amounts of these compounds. The development of suspect screening strategies, coupled with HPLC-MS/MS analysis, allows for the identification of previously unknown transformation products, providing a more comprehensive understanding of pesticide residues in food []. This information is crucial for accurate risk assessment and the development of effective regulatory measures to minimize human exposure to potentially harmful pesticide residues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1356089.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)

![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)

![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)